molecular formula C10H11BrN2O3 B8162579 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine

Cat. No.: B8162579
M. Wt: 287.11 g/mol
InChI Key: GHGJCFMVIMOGQO-UHFFFAOYSA-N
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Description

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine is a nitrophenoxy-methyl azetidine derivative supplied as a high-purity compound for research and development purposes. This molecule, with CAS Number 2160772-86-9 and a molecular weight of 287.11 g/mol, has the molecular formula C10H11BrN2O3 . It is a versatile chemical building block, particularly in medicinal chemistry and drug discovery research. The structure features both an azetidine ring, a valuable saturated heterocycle known to improve the physicochemical and metabolic properties of drug candidates, and a bromo-nitro aromatic system. The bromo substituent serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse structural motifs. Simultaneously, the nitro group can be reduced to an amine or function as an electron-withdrawing group, making this compound a useful intermediate for synthesizing more complex molecules for biological screening . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions. The compound is associated with the hazard pictogram GHS07 and is classified as an irritant . For comprehensive regulatory and safety information, including the applicable Hazard Statements and Precautionary Statements, please consult the Safety Data Sheet.

Properties

IUPAC Name

3-[(5-bromo-2-nitrophenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O3/c11-8-1-2-9(13(14)15)10(3-8)16-6-7-4-12-5-7/h1-3,7,12H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGJCFMVIMOGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine typically involves the following steps:

    Nucleophilic Substitution: The starting material, 5-bromo-2-nitrophenol, undergoes a nucleophilic substitution reaction with an appropriate azetidine derivative. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.

    Cyclization: The intermediate formed in the previous step undergoes cyclization to form the azetidine ring. This step often requires the use of a strong base and elevated temperatures to promote ring closure.

Industrial Production Methods

Industrial production of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cycloaddition: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

    Cycloaddition: Various dienes or dienophiles, often under thermal or catalytic conditions.

Major Products Formed

    Reduction: Formation of 3-((5-Amino-2-nitrophenoxy)methyl)azetidine.

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Cycloaddition: Formation of larger heterocyclic compounds.

Scientific Research Applications

Organic Synthesis

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for a variety of functionalization reactions, making it valuable in creating diverse chemical entities.

Research indicates that this compound may have significant biological activities, particularly in drug discovery:

  • Anticancer Potential : Azetidine derivatives have shown antiproliferative activity against various cancer cell lines. For instance, studies suggest that structural modifications can enhance their efficacy against breast cancer cells by inhibiting tubulin assembly and inducing apoptosis .
  • Mechanistic Insights : Investigations into related compounds reveal that they can destabilize microtubules, leading to cell cycle arrest and programmed cell death in cancer cells .

Medicinal Chemistry

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine is explored for its potential use in developing novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for designing drugs aimed at treating various diseases.

Material Science

The compound can be utilized in producing specialty chemicals and materials with unique properties. Its reactivity allows it to be incorporated into polymers or coatings, enhancing their performance characteristics.

Antiproliferative Activity

A study demonstrated that azetidine derivatives exhibit significant cytotoxic effects on breast cancer cell lines, emphasizing the importance of structural modifications on biological activity .

Mechanistic Studies

Research into azetidine-based compounds has shown that they can destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells . This highlights the potential of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the strained azetidine ring, which can undergo ring-opening reactions. The bromine and nitro groups also contribute to its chemical behavior, allowing for various functionalization reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its 5-bromo-2-nitrophenoxy substituent. Comparisons with structurally related azetidine derivatives reveal key differences in electronic and steric profiles:

Compound Name Substituents on Azetidine Key Structural Features
3-((5-Bromo-2-nitrophenoxy)methyl)azetidine 5-Bromo-2-nitrophenoxymethyl Electron-withdrawing Br/NO₂; planar aromatic ring
3-(3-Fluorophenoxy)azetidine 3-Fluorophenoxymethyl Electron-withdrawing F; smaller substituent
3-(Naphthalen-2-yl(propoxy)methyl)azetidine Naphthalene-propoxy methyl Bulky aromatic system; lipophilic chain
3-(Pyrazol-1-yl)azetidine Pyrazole ring Heteroaromatic; potential for H-bonding

Physico-Chemical Properties

Predicted properties based on structural analogs:

Compound Name LogD (pH 7.4) Boiling Point (°C) Solubility
3-((5-Bromo-2-nitrophenoxy)methyl)azetidine ~1.5 (est.) 230–250 (est.) Low in water
3-(3-Fluorophenoxy)azetidine -0.74 230 Moderate
3-(4-Chlorophenoxy)azetidine hydrochloride N/A N/A High (salt form)

The nitro and bromine groups in the target compound increase LogD compared to fluorine analogs, suggesting higher membrane permeability but lower aqueous solubility .

Challenges and Limitations

  • Synthetic Complexity: Bromine incorporation requires precise cross-coupling conditions, as seen in and , which may lower yields compared to non-halogenated analogs.
  • Solubility Issues : High LogD values (predicted >1.5) may necessitate prodrug strategies for in vivo applications, as seen in tebipenem pivoxil () .

Biological Activity

Overview

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine is a synthetic organic compound belonging to the azetidine class, characterized by its unique four-membered nitrogen-containing ring structure. The presence of bromine, nitro, and phenoxy substituents contributes to its reactivity and potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse research findings.

3-((5-Bromo-2-nitrophenoxy)methyl)azetidine exhibits a strained ring structure that enhances its reactivity. The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be replaced by other nucleophiles.
  • Oxidation : The nitro group can be reduced to an amino group.
  • Cycloaddition : The azetidine ring can participate in cycloaddition reactions with dienes.

Synthesis

The synthesis of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine typically involves:

  • Nucleophilic Substitution : Reacting 5-bromo-2-nitrophenol with an azetidine derivative in the presence of a base (e.g., potassium carbonate).
  • Cyclization : Forming the azetidine ring through ring closure under elevated temperatures.

Anticancer Potential

Research indicates that compounds similar to 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, azetidine derivatives have been shown to inhibit tubulin assembly and induce apoptosis in MCF-7 breast cancer cells . The unique structural features of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine may enhance its potential as a lead compound for anticancer drug development.

The biological activity of 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine is likely mediated through its interaction with cellular targets such as tubulin and other proteins involved in cell division and proliferation. The presence of the nitro group may facilitate electron transfer processes, contributing to its cytotoxic effects .

Case Studies

  • Antiproliferative Activity : A study on azetidine derivatives demonstrated significant cytotoxic effects in breast cancer cell lines, highlighting the importance of structural modifications on biological activity .
  • Mechanistic Insights : Investigations into azetidine-based compounds revealed that they could destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)Reference
3-((5-Bromo-2-nitrophenoxy)methyl)azetidineAntiproliferativeMCF-7TBD
Related Azetidine DerivativeTubulin DestabilizationMDA-MB-231TBD
Similar Azetidine CompoundApoptosis InductionVarious Cancer LinesTBD

Q & A

Q. What synthetic strategies are recommended for preparing 3-((5-Bromo-2-nitrophenoxy)methyl)azetidine with high purity?

Synthesis typically involves multi-step protocols, including:

  • Protection of reactive groups : Use trityloxy or allyl groups to stabilize intermediates during azetidine ring formation .
  • Bromination and nitration : Optimize reaction conditions (e.g., solvent, temperature) to minimize side reactions. For example, bromine substituents can be introduced via electrophilic aromatic substitution, while nitro groups require nitrating agents like nitric acid/sulfuric acid mixtures.
  • Purification : Column chromatography or recrystallization in solvents like CHCl₃ or heptane ensures high purity .
  • Validation : Confirm purity using HPLC and HRMS, as demonstrated in azetidine scaffold syntheses (e.g., HRMS validation for C₃₃H₃₀BrN₂O with <1 ppm error) .

Q. How can researchers structurally characterize this compound using crystallographic methods?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data (<1.0 Å) for accurate bond-length/angle measurements .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and confirm stereochemistry, particularly for the azetidine ring and bromonitrophenoxy substituents .
  • Data collection : Employ synchrotron radiation for small crystals (<0.1 mm) to enhance diffraction quality .

Q. What analytical techniques are critical for assessing stability and handling requirements?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres.
  • NMR stability studies : Monitor deuterated solvent solutions (e.g., CDCl₃) over 48 hours to detect degradation .
  • Storage : Store at –20°C in amber vials to prevent photodegradation of the nitro group, as recommended for nitroaromatic analogs .

Advanced Research Questions

Q. How can researchers investigate the neuroprotective mechanisms of this compound in microglial activation models?

  • In vitro models : Treat BV2 microglial cells with lipopolysaccharide (LPS) or MPP⁺ to induce neuroinflammation. Use concentrations of 10–50 µM, as validated for related azetidine derivatives like KHG26792 .
  • Pathway analysis : Quantify NLRP3 inflammasome components (e.g., caspase-1, IL-1β) via Western blot. For ROS detection, employ DCFH-DA fluorescence assays .
  • Dose-response profiling : Compare IC₅₀ values with controls (e.g., acetyl-DEVD-p-nitroanilide) to assess potency .

Q. What experimental designs address contradictions in reported biological activity data?

  • Variable standardization : Control cell lines (e.g., BV2 vs. primary microglia), passage numbers, and endotoxin levels in reagents (e.g., LPS batches) .
  • Mechanistic redundancy : Validate findings using siRNA knockdown or CRISPR-edited models (e.g., NLRP3-KO cells) to confirm target specificity .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) to identify substituent-dependent trends .

Q. How can computational modeling enhance understanding of its structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to predict binding affinities to targets like P2X7 receptors or NF-κB. Align results with crystallographic data from SHELX-refined structures .
  • MD simulations : Simulate solvation effects in explicit water models (e.g., TIP3P) to assess conformational stability of the azetidine ring .
  • QSAR models : Train datasets on azetidine derivatives with known IC₅₀ values to predict bioactivity of novel analogs .

Q. What strategies optimize in vivo efficacy while minimizing off-target effects?

  • Pharmacokinetic profiling : Measure plasma half-life and blood-brain barrier permeability in rodent models via LC-MS/MS. For example, related compounds show T₁/₂ ≈ 4–6 hours in mice .
  • Metabolite screening : Identify hepatic metabolites using liver microsomes and UPLC-QTOF. Adjust substituents (e.g., propoxy vs. methoxy groups) to reduce CYP450-mediated degradation .
  • Toxicology : Conduct acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues .

Methodological Notes

  • Synthesis protocols from and emphasize trityl protection and nitro group stability.
  • Biological assays in , and 18 highlight NLRP3 inflammasome and ROS pathways.
  • Structural tools in and are critical for resolving stereochemical ambiguities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.